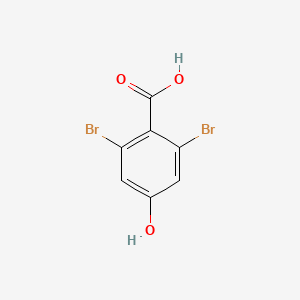
2,6-Dibromo-4-hydroxybenzoic acid
Overview
Description
2,6-Dibromo-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H4Br2O3. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 6th positions, and a hydroxyl group is substituted at the 4th position on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Mechanism of Action
Target of Action
It is known that similar compounds, such as hydroxybenzoic acids, interact with various enzymes and proteins within the cell .
Mode of Action
It is known that similar compounds, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), undergo metabolic reductive dehalogenation by certain microorganisms . This suggests that 2,6-Dibromo-4-hydroxybenzoic acid may interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
For instance, 4-hydroxybenzoic acid is hydroxylated to form protocatechuate, which subsequently undergoes cleavage or decarboxylation to form catechol . These compounds are then funneled into the TCA cycle .
Pharmacokinetics
It is known that similar compounds, such as hydroxybenzoic acids, exhibit various pharmacokinetic properties depending on their specific structures .
Result of Action
It is known that similar compounds, such as 3,5-dibromo-4-hydroxybenzoic acid, exhibit less inhibitory effect than bromoxynil on luminescent bacteria and germinating seeds of lactuca sativa .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that similar compounds, such as halo phenols, are formed as disinfection by-products (DBPs) in drinking water . The formation and degradation of these DBPs can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical compounds .
Biochemical Analysis
Biochemical Properties
It is known to be a product of the degradation of bromoxynil, a commonly used herbicide . The degradation process involves the hydrolysis of nitriles to form 2,6-Dibromo-4-hydroxybenzoic acid .
Cellular Effects
It has been observed that 3,5-dibromo-4-hydroxybenzoic acid, a similar compound, inhibits cytoplasmic streaming and induces cell death when applied in an acidic external medium .
Molecular Mechanism
It is known that bromoxynil, a compound from which this compound can be derived, works by inhibiting photosynthesis .
Temporal Effects in Laboratory Settings
It is known that bromoxynil, a compound from which this compound can be derived, is rapidly degraded in soil .
Dosage Effects in Animal Models
It is known that bromoxynil, a compound from which this compound can be derived, has lethal doses in mammals ranging between 60 and 600 milligrams per kilogram .
Metabolic Pathways
It is known that bromoxynil, a compound from which this compound can be derived, undergoes metabolic reductive dehalogenation by certain microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,6-Dibromo-4-hydroxybenzoic acid involves the bromination of 4-hydroxybenzoic acid. The reaction typically uses bromine as the brominating agent in the presence of a solvent like glacial acetic acid. The reaction is carried out at room temperature, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of de-brominated or modified hydroxyl derivatives.
Scientific Research Applications
2,6-Dibromo-4-hydroxybenzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studying the effects of halogenated compounds on biological systems.
Medicine: Investigating potential therapeutic applications and drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-hydroxybenzoic acid
- 2,6-Dichloro-4-hydroxybenzoic acid
- 2,6-Diiodo-4-hydroxybenzoic acid
Uniqueness
2,6-Dibromo-4-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 2nd and 6th positions and a hydroxyl group at the 4th position makes it different from other halogenated benzoic acids .
Properties
IUPAC Name |
2,6-dibromo-4-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNIZSWEQAORMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Hydroxybenzo[B]Thiophene 1,1-Dioxide](/img/structure/B3324611.png)

![Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate](/img/structure/B3324646.png)
![tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3324650.png)
![Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3324654.png)
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B3324657.png)
![1-Amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid](/img/structure/B3324662.png)
![6,15-Dibromo-13-chloro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B3324664.png)
![3,10-Dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B3324666.png)

![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3324678.png)

